molecular formula C10H6Cl2N2 B1390834 6,6'-Dichloro-3,3'-bipyridine CAS No. 206438-08-6

6,6'-Dichloro-3,3'-bipyridine

Cat. No. B1390834
M. Wt: 225.07 g/mol
InChI Key: XKIAROROTBNXKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6’-Dichloro-3,3’-bipyridine is a chemical compound with the molecular formula C10H6Cl2N2 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 6,6’-Dichloro-3,3’-bipyridine consists of two pyridine rings connected at the 3-position of each ring, with chlorine atoms at the 6-position of each ring . The molecular weight is 225.08 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6,6’-Dichloro-3,3’-bipyridine include a boiling point and a partition coefficient n-octanol/water . More specific properties might be found in specialized chemical literature or databases.

Scientific Research Applications

Bipyridine and its derivatives, including “6,6’-Dichloro-3,3’-bipyridine”, are starting materials or precursors for a variety of valuable substances . Here are some general applications:

  • Biologically Active Molecules

    • Bipyridines are used as fundamental components in various biologically active molecules .
  • Ligands for Catalysts

    • Bipyridines serve as excellent ligands in transition-metal catalysis .
    • They are often used in cross-coupling reactions, including Suzuki, Negishi, and Stille coupling .
    • The use of bipyridines as ligands can enhance the efficiency of these reactions .
  • Photosensitizers

    • Bipyridines are used in photosensitizers .
  • Viologens

    • 4,4’-bipyridines, when quaternized, generate viologens, which are known for their good electrochemical properties .
  • Supramolecular Architectures

    • Bipyridines can interact with different molecules through non-covalent interactions (hydrogen or halogen bonds), leading to supramolecular structures with interesting properties .

Safety And Hazards

The safety data sheets for 6,6’-Dichloro-3,3’-bipyridine include information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection .

properties

IUPAC Name

2-chloro-5-(6-chloropyridin-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2/c11-9-3-1-7(5-13-9)8-2-4-10(12)14-6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIAROROTBNXKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=CN=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654747
Record name 6,6'-Dichloro-3,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6'-Dichloro-3,3'-bipyridine

CAS RN

206438-08-6
Record name 6,6'-Dichloro-3,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,6'-Dichloro-3,3'-bipyridine
Reactant of Route 2
Reactant of Route 2
6,6'-Dichloro-3,3'-bipyridine
Reactant of Route 3
Reactant of Route 3
6,6'-Dichloro-3,3'-bipyridine
Reactant of Route 4
Reactant of Route 4
6,6'-Dichloro-3,3'-bipyridine
Reactant of Route 5
Reactant of Route 5
6,6'-Dichloro-3,3'-bipyridine
Reactant of Route 6
Reactant of Route 6
6,6'-Dichloro-3,3'-bipyridine

Citations

For This Compound
4
Citations
EC Constable, D Morris, S Carr - New Journal of Chemistry, 1998 - pubs.rsc.org
General synthetic methodologies for the design of dinucleating ligands for copper based upon divergent 6,6′-disubstituted-3,3′-bipyridine motifs are described. Preliminary studies of …
Number of citations: 33 pubs.rsc.org
CRK Glasson - 2009 - researchonline.jcu.edu.au
This thesis reports the synthesis of a range of polypyridyl ligands and their subsequent incorporation into transition metal-directed assembly experiments. These latter experiments were …
Number of citations: 3 researchonline.jcu.edu.au
AM Bhagwat - 2010 - scholar.archive.org
With regards to the helpful comments made by the examiners on this thesis, the following amendments and corrections have been made. p 7, line 24 and P 88, line 2:“bioaffinity” for “…
Number of citations: 2 scholar.archive.org
J Ji, T Li, WH Bunnelle - Organic Letters, 2003 - ACS Publications
Amination of 5-bromo-2-chloropyridine (1a) catalyzed by a palladium−Xantphos complex predominately gives 5-amino-2-chloropyridine product 3a in 96% isolated yield and excellent …
Number of citations: 114 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.